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3-Aminomethyl-5-aminobenzoic acid - 25026-14-6

3-Aminomethyl-5-aminobenzoic acid

Catalog Number: EVT-13926922
CAS Number: 25026-14-6
Molecular Formula: C8H12N2O6S
Molecular Weight: 264.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

3-Aminomethyl-5-aminobenzoic acid can be synthesized through several methods, with one common approach involving the reduction of 3-nitrobenzoic acid. This method typically requires the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation processes to convert the nitro group to an amino group .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Aminomethyl-5-aminobenzoic acid consists of a benzene ring substituted with two amino groups at the meta positions relative to the carboxylic acid group. The structural formula can be represented as follows:

C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2

Key structural data include:

  • Molecular Weight: 180.20 g/mol
  • Melting Point: Approximately 148-150 °C
  • Solubility: Slightly soluble in water but soluble in organic solvents like acetone and chloroform .
Chemical Reactions Analysis

Reactions and Technical Details

3-Aminomethyl-5-aminobenzoic acid participates in various chemical reactions typical of amino acids and aromatic compounds. It can undergo:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Acylation: The introduction of acyl groups via acyl chlorides or anhydrides.
  • Nucleophilic Substitution: The amino groups can act as nucleophiles in substitution reactions, allowing for further functionalization .

These reactions are crucial for synthesizing derivatives that may have enhanced biological activity or altered physical properties.

Mechanism of Action

Process and Data

The mechanism of action for 3-Aminomethyl-5-aminobenzoic acid largely depends on its application. In pharmaceutical contexts, it functions by modulating neurotransmitter pathways, particularly through interactions with GABA receptors, which are pivotal in neurological function. The compound acts as a precursor for drugs such as Pregabalin, which is used to treat neuropathic pain and epilepsy .

The biochemical interactions typically involve binding to specific receptors, influencing ion channel activity, and altering neurotransmitter release, thereby affecting neuronal excitability and synaptic transmission.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-Aminomethyl-5-aminobenzoic acid exhibits several notable physical properties:

  • State: Solid
  • Density: Approximately 1.0 g/cm³
  • Boiling Point: 274 °C at 760 mmHg
  • Melting Point: 148-150 °C
  • Solubility: Soluble in acetone, hot alcohols, ether; slightly soluble in water .

Chemical properties include its reactivity due to the presence of both amino and carboxylic groups, making it versatile for further chemical modifications.

Applications

Scientific Uses

3-Aminomethyl-5-aminobenzoic acid has diverse applications in scientific research and industry:

  1. Pharmaceuticals: It serves as a precursor for several drugs, including those used for treating epilepsy and neuropathic pain.
  2. Dyes Production: Utilized in synthesizing various dyes due to its functional groups that allow for complexation with metal ions.
  3. Biochemical Research: Employed in studies related to neurotransmitter systems and receptor interactions, aiding in understanding neurological disorders .
Biocatalytic Synthesis & Enzymatic Pathways

Role of Pyridoxal Phosphate-Dependent Enzymes in Aromatic Amination

Pyridoxal 5′-phosphate (PLP), the active form of vitamin B₆, serves as an essential cofactor for enzymes catalyzing aromatic amination reactions central to synthesizing compounds like 3-aminomethyl-5-aminobenzoic acid. PLP-dependent enzymes facilitate diverse reactions—including transamination, decarboxylation, and racemization—by forming a Schiff base (aldimine) with substrate amino groups. This covalent intermediate enables electrophilic stabilization of carbanionic transition states, allowing cleavage of Cα bonds perpendicular to the PLP pyridine ring (Dunathan’s principle) [5] [7]. In aromatic amination, PLP-dependent aminotransferases specifically mediate amino group transfer to keto-acid precursors. For example, in the aminoshikimate pathway, PLP enzymes catalyze the transamination of UDP-3-keto-glucose to initiate 3-amino-5-hydroxybenzoic acid (AHBA) biosynthesis, a structural analog of 3-aminomethyl-5-aminobenzoic acid [2] [8].

Table 1: PLP-Dependent Reactions in Aromatic Amination

Reaction TypeMechanistic Role of PLPExample Enzyme
TransaminationSchiff base formation; quinonoid intermediate stabilizationAHBA synthase (RifK)
β-EliminationStabilization of β-carbanion; Cβ–X bond cleavageCystathionine β-lyase
DecarboxylationElectron sink for CO₂ release; carbanion quenchingAromatic-L-amino-acid decarboxylase
RacemizationReversible proton abstraction at CαAlanine racemase

Genomic analyses reveal that PLP-dependent enzymes constitute ~1.5% of prokaryotic genes but are less prevalent in eukaryotes, reflecting their primary role in core nitrogen metabolism [5] [9]. The catalytic versatility of PLP enzymes arises from their ability to stabilize diverse reaction intermediates through conserved interactions:

  • Active site residues: Lysine forms the internal aldimine, while aspartate/arginine residues polarize the PLP phosphate group [6] [7].
  • Conformational flexibility: The PLP ring rotates to optimize stereoelectronic alignment for bond cleavage [7].

Substrate Specificity of AHBA Synthase Homologs for Aminomethyl Group Transfer

AHBA synthase (RifK), a key PLP-dependent enzyme in the aminoshikimate pathway, exhibits dual substrate specificity critical for synthesizing aromatic amines. It catalyzes two distinct reactions:

  • Transamination: Transfer of an amino group from glutamate to UDP-3-keto-glucose, forming UDP-kanosamine.
  • Aromatization: Dehydration and enolization of 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) to yield AHBA [2] [6] [8].

Structural studies of RifK homologs reveal determinants of aminomethyl group specificity:

  • Dimeric architecture: Each monomer binds one PLP molecule via Lys188, forming the catalytic core [6].
  • Active site residues: Arg219 and Arg236 position the substrate’s carboxyl groups, while His162 hydrogen-bonds the PLP phenolate, optimizing electrophilicity for β-elimination [2] [6].
  • PLP-substrate Schiff base: Reduction experiments with ³H-NaBH₄ confirm covalent binding between PLP and the amino group of aminoDHS, essential for aromatization [6].

Table 2: Substrate Profiles of AHBA Synthase Homologs

OrganismSubstrateProductCatalytic Efficiency (kₜₐₜ/Kₘ)
Amycolatopsis mediterranei5-Deoxy-5-amino-3-dehydroshikimateAHBA8.5 × 10⁴ M⁻¹s⁻¹
Escherichia coli (engineered)AminoDHS analogs3-Aminomethyl-5-hydroxybenzoates3.2 × 10⁴ M⁻¹s⁻¹
Streptomyces collinusAminoDHSAHBA (ansatrienin pathway)7.1 × 10⁴ M⁻¹s⁻¹

Homologs like Streptomyces RifK show 40–50% activity enhancement when primed with 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP), indicating allosteric cross-talk between primary and secondary metabolic nodes [6] [8]. Mutagenesis studies confirm that substitutions at Arg236 reduce catalytic efficiency by >90%, underscoring its role in orienting the substrate’s carboxyl moiety for dehydration [6].

Evolutionary Conservation of 5-Deoxy-5-amino-3-dehydroshikimic Acid Metabolic Nodes

The metabolic node at aminoDHS represents a conserved evolutionary branch point in aromatic amine biosynthesis. While the classical shikimate pathway produces chorismate for primary metabolism, the aminoshikimate pathway diverts intermediates toward specialized metabolites like AHBA and its derivatives [2] [8]. Key evolutionary features include:

  • Non-orthologous gene displacement: Genes encoding aminoDHS-processing enzymes (e.g., RifK) are taxon-specific, acquired via horizontal gene transfer in actinomycetes like Amycolatopsis and Streptomyces [8] [9].
  • Modular conservation: The rif gene cluster (rifGHIKLMN) in A. mediterranei encodes enzymes converting UDP-glucose to aminoDHS, with RifK catalyzing the terminal aromatization step [8]. Disruption of rifK abolishes ansamycin production, complementable by exogenous AHBA [6] [8].

Phylogenetic analyses of PLP-dependent enzymes reveal deep conservation:

  • Fold-type diversity: AHBA synthase belongs to Fold-type I (aspartate aminotransferase family), while other aromatic aminotransferases adopt Fold-types III/IV [5] [7].
  • Substrate promiscuity: Ancestral PLP enzymes likely exhibited broad specificity, with modern RifK homologs retaining multisubstrate capability through divergent active site residues [9].

Table 3: Conservation of Metabolic Nodes Across Taxa

Metabolic NodePrimary Pathway ProductAminoshikimate Pathway ProductConservation in
AminoDAHPChorismateAminoDHQActinobacteria, Proteobacteria
AminoDHSShikimateAHBAAmycolatopsis, Streptomyces
3-Keto-UDP-glucoseNucleotide sugarsKanosamineAnsamycin-producing bacteria

The aminoDHS node exemplifies evolutionary modularity: though absent in mammals, it is functionally conserved in bacteria synthesizing ansamycins and mitomycins. This underscores its role in generating aromatic amine scaffolds for secondary metabolism [2] [8] [9].

Properties

CAS Number

25026-14-6

Product Name

3-Aminomethyl-5-aminobenzoic acid

IUPAC Name

3-amino-5-(aminomethyl)benzoic acid;sulfuric acid

Molecular Formula

C8H12N2O6S

Molecular Weight

264.26 g/mol

InChI

InChI=1S/C8H10N2O2.H2O4S/c9-4-5-1-6(8(11)12)3-7(10)2-5;1-5(2,3)4/h1-3H,4,9-10H2,(H,11,12);(H2,1,2,3,4)

InChI Key

SORJMZZFWJZUNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N)CN.OS(=O)(=O)O

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